molecular formula C10H6N2O B11916117 7-Hydroxyquinoline-4-carbonitrile

7-Hydroxyquinoline-4-carbonitrile

Katalognummer: B11916117
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: XWRVDDHSXKTLIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxyquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a hydroxyl group at the 7th position and a carbonitrile group at the 4th position makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent hydroxylation .

Industrial Production Methods: Industrial production methods often employ catalytic systems to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization process, making it more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxyquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

7-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxyquinoline-4-carbonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2-Hydroxyquinoline: Investigated for its potential as an antioxidant.

Uniqueness: 7-Hydroxyquinoline-4-carbonitrile is unique due to the presence of both a hydroxyl and a carbonitrile group, which allows it to participate in a wider range of chemical reactions and enhances its potential biological activities .

Eigenschaften

Molekularformel

C10H6N2O

Molekulargewicht

170.17 g/mol

IUPAC-Name

7-hydroxyquinoline-4-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-7-3-4-12-10-5-8(13)1-2-9(7)10/h1-5,13H

InChI-Schlüssel

XWRVDDHSXKTLIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C=C1O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.